molecular formula C20H25N5O3 B12739952 2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- CAS No. 98360-35-1

2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel-

Cat. No.: B12739952
CAS No.: 98360-35-1
M. Wt: 383.4 g/mol
InChI Key: MYABHTPRWNBRPW-MSOLQXFVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of OPC-13388 involves multiple steps, including the formation of a quinolinone structure and the attachment of a tetrazole ring. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: : Industrial production methods for OPC-13388 are not widely documented. Custom synthesis is available, but it is typically produced in small quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions: : OPC-13388 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the quinolinone structure.

    Substitution: Substitution reactions can occur at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution can produce various tetrazole-substituted compounds .

Scientific Research Applications

OPC-13388 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OPC-13388 involves its interaction with molecular targets related to blood clotting and vasodilation. It is believed to inhibit specific enzymes and receptors involved in these pathways, leading to its antithrombotic and vasodilating effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : OPC-13388 is unique due to its specific molecular structure, which provides distinct antithrombotic and vasodilating effects. Its combination of a quinolinone core and a tetrazole ring differentiates it from other similar compounds .

Properties

CAS No.

98360-35-1

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

6-[4-[1-[(1R,2S)-2-hydroxycyclohexyl]tetrazol-5-yl]butoxy]-1H-quinolin-2-one

InChI

InChI=1S/C20H25N5O3/c26-18-6-2-1-5-17(18)25-19(22-23-24-25)7-3-4-12-28-15-9-10-16-14(13-15)8-11-20(27)21-16/h8-11,13,17-18,26H,1-7,12H2,(H,21,27)/t17-,18+/m1/s1

InChI Key

MYABHTPRWNBRPW-MSOLQXFVSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O

Canonical SMILES

C1CCC(C(C1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O

Origin of Product

United States

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